[2-(3-nitrophenyl)-2-oxoethyl] (E)-3-(furan-2-yl)prop-2-enoate
Overview
Description
[2-(3-nitrophenyl)-2-oxoethyl] (E)-3-(furan-2-yl)prop-2-enoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a nitrophenyl group, a furan ring, and an α,β-unsaturated ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-nitrophenyl)-2-oxoethyl] (E)-3-(furan-2-yl)prop-2-enoate typically involves the esterification of 3-(furan-2-yl)prop-2-enoic acid with 2-(3-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester moiety can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: [2-(3-aminophenyl)-2-oxoethyl] (E)-3-(furan-2-yl)prop-2-enoate.
Substitution: Corresponding amides or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(3-nitrophenyl)-2-oxoethyl] (E)-3-(furan-2-yl)prop-2-enoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the nitrophenyl and furan moieties suggests that it may exhibit antimicrobial or anticancer properties, although further studies are needed to confirm these effects.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to undergo various chemical reactions makes it a promising scaffold for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of [2-(3-nitrophenyl)-2-oxoethyl] (E)-3-(furan-2-yl)prop-2-enoate is not fully understood. it is believed that the compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a role in binding to these targets, while the furan ring and ester moiety contribute to the overall stability and reactivity of the molecule.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-nitrophenyl)-2-oxoethyl] (E)-3-(furan-2-yl)prop-2-enoate
- [2-(3-nitrophenyl)-2-oxoethyl] (E)-3-(thiophen-2-yl)prop-2-enoate
- [2-(3-nitrophenyl)-2-oxoethyl] (E)-3-(pyridin-2-yl)prop-2-enoate
Uniqueness
Compared to similar compounds, [2-(3-nitrophenyl)-2-oxoethyl] (E)-3-(furan-2-yl)prop-2-enoate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] (E)-3-(furan-2-yl)prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO6/c17-14(11-3-1-4-12(9-11)16(19)20)10-22-15(18)7-6-13-5-2-8-21-13/h1-9H,10H2/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXVZPQFWIDOMI-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C=CC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)/C=C/C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355237 | |
Record name | 3-Furan-2-yl-acrylic acid 2-(3-nitro-phenyl)-2-oxo-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49725481 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5630-45-5 | |
Record name | 3-Furan-2-yl-acrylic acid 2-(3-nitro-phenyl)-2-oxo-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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